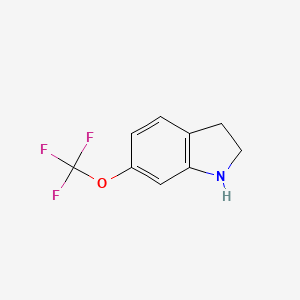

6-(Trifluoromethoxy)indoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(trifluoromethoxy)-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO/c10-9(11,12)14-7-2-1-6-3-4-13-8(6)5-7/h1-2,5,13H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZFUAUSGMISVFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC(=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: A Privileged Scaffold Enhanced by Fluorine Chemistry

An In-depth Technical Guide to 6-(Trifluoromethoxy)indoline: Properties, Synthesis, and Application in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular entities with optimized pharmacological profiles is perpetual. Within this pursuit, certain structural motifs consistently emerge as "privileged scaffolds"—frameworks that demonstrate the ability to bind to multiple, diverse biological targets. The indoline core is one such scaffold, present in a multitude of natural products and clinically approved drugs.[1][2] Its utility is significantly amplified when functionalized with unique substituents that fine-tune its physicochemical properties.

This technical guide focuses on this compound, a derivative that marries the versatile indoline framework with the powerful trifluoromethoxy (-OCF₃) group. The introduction of the -OCF₃ group, often considered a bioisostere of a methoxy or isopropyl group but with profoundly different electronic properties, can dramatically enhance metabolic stability, lipophilicity, and binding affinity.[3][4][5] This document, intended for researchers, chemists, and drug development professionals, provides an in-depth exploration of the core chemical properties, reactivity, synthetic strategies, and strategic applications of this compound, positioning it as a key building block for next-generation therapeutics.

Part 1: Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a chemical building block is paramount for its effective utilization in synthesis and drug design. This compound is a compound whose character is defined by the interplay between its heterocyclic core and the highly electronegative fluorinated substituent.

General Properties

The key identifying and physical properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2,3-dihydro-1H-indol-6-yl trifluoromethyl ether | |

| CAS Number | 959235-95-1 | |

| Molecular Formula | C₉H₈F₃NO | [6] |

| Molecular Weight | 203.16 g/mol | Calculated |

| Physical Form | Liquid or solid | |

| Purity (Typical) | ≥98% | |

| Storage Conditions | Refrigerator (2-8 °C), protected from light and moisture |

Spectroscopic Characterization (Predicted)

-

¹H NMR (Proton NMR):

-

Aromatic Region (δ 6.5-7.0 ppm): Three protons on the benzene ring are expected. The proton at C7 (ortho to the nitrogen) would likely appear as a doublet. The protons at C4 and C5 would exhibit more complex splitting (doublet or doublet of doublets) due to coupling with each other. The electron-donating nature of the indoline nitrogen and the electron-withdrawing -OCF₃ group will influence their precise chemical shifts.

-

Aliphatic Region (δ 3.0-3.6 ppm): The two methylene groups of the dihydro-pyrrole ring (C2 and C3) are expected to appear as two distinct triplets, each integrating to 2H, due to vicinal coupling (³JHH ≈ 7-8 Hz). The C2 protons adjacent to the nitrogen will be further downfield than the C3 protons.

-

NH Proton (δ 3.5-4.5 ppm): A broad singlet corresponding to the amine proton is expected. Its chemical shift can be highly variable depending on solvent and concentration.

-

-

¹³C NMR (Carbon NMR):

-

Aromatic Region (δ 110-155 ppm): Six distinct signals for the aromatic carbons are anticipated. The carbon bearing the -OCF₃ group (C6) will be significantly affected, and the carbon atoms of the C-F bond will show coupling (¹JCF).

-

-OCF₃ Group (δ ~121 ppm): The carbon of the trifluoromethoxy group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF ≈ 250-260 Hz).

-

Aliphatic Region (δ ~28-47 ppm): Two signals corresponding to the C2 and C3 carbons of the indoline ring are expected.

-

-

¹⁹F NMR (Fluorine NMR):

-

A single, sharp singlet is expected for the three equivalent fluorine atoms of the -OCF₃ group, typically appearing around δ -58 to -60 ppm (relative to CFCl₃).

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A moderate, sharp absorption band around 3350-3450 cm⁻¹ for the secondary amine.

-

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

C-O-C Stretch: A strong band in the 1250-1290 cm⁻¹ region, characteristic of aryl ethers.

-

C-F Stretches: Multiple strong, characteristic absorption bands in the 1100-1250 cm⁻¹ region.

-

Part 2: Synthesis and Chemical Reactivity

The utility of a building block is defined by its accessibility and its predictable reactivity. While specific vendor-grade synthesis routes are proprietary, a chemically sound and efficient pathway can be proposed based on established transformations.

Proposed Synthetic Pathway

A logical and robust method for the synthesis of this compound involves the reduction of the corresponding indole derivative, 6-(Trifluoromethoxy)indole. This precursor can be prepared via standard indole synthesis methodologies.

Caption: Proposed two-step synthesis of this compound.

Exemplary Synthesis Protocol (Hypothetical)

Step 1: Synthesis of 6-(Trifluoromethoxy)indole via Fischer Indole Synthesis.

-

To a stirred solution of 4-(trifluoromethoxy)phenylhydrazine (1.0 eq) in ethanol, add pyruvic acid (1.1 eq).

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and add a solution of polyphosphoric acid (PPA).

-

Heat the mixture to 80-100 °C for 1-2 hours to effect cyclization.

-

Cool the reaction to room temperature and carefully quench by pouring onto crushed ice.

-

Neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 6-(trifluoromethoxy)indole.

Step 2: Reduction to this compound.

-

Dissolve 6-(trifluoromethoxy)indole (1.0 eq) in glacial acetic acid.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium cyanoborohydride (NaBH₃CN) (2.0-3.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Carefully quench the reaction by the slow addition of water.

-

Basify the mixture to pH > 9 with 2M sodium hydroxide solution.

-

Extract the product with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The resulting crude this compound can be purified by chromatography if necessary.

Chemical Reactivity Profile

The reactivity of this compound is governed by two main features: the nucleophilic secondary amine and the electronically modified aromatic ring.

-

Reactions at the Nitrogen Atom: The lone pair of electrons on the nitrogen atom makes it a potent nucleophile and a moderate base. It readily undergoes standard amine chemistry.

-

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a mild base (e.g., K₂CO₃, Et₃N) affords the corresponding N-alkylated indoline.

-

N-Acylation: Treatment with acyl chlorides or anhydrides (e.g., acetyl chloride, Boc-anhydride) provides the N-acyl derivatives. This is also a common strategy for protecting the nitrogen during subsequent reactions.[1]

-

Reductive Amination: The secondary amine can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form more complex tertiary amines.

-

-

Reactions on the Aromatic Ring (Electrophilic Aromatic Substitution - EAS): The outcome of EAS is determined by the competing directing effects of the activating amino group and the deactivating trifluoromethoxy group.

-

Amino Group: Strongly activating and ortho, para-directing. It will direct incoming electrophiles to the C5 and C7 positions.

-

Trifluoromethoxy Group: Strongly deactivating and meta-directing due to its powerful inductive electron-withdrawing effect.[3][5] It will direct incoming electrophiles to the C5 and C7 positions relative to itself.

-

Predicted Outcome: Both groups direct to the same positions (C5 and C7). The powerful activating effect of the amine will dominate, making the ring susceptible to EAS. The C5 position is sterically more accessible than the C7 position, making it the most likely site for substitution (e.g., bromination, nitration). However, harsh reaction conditions should be avoided to prevent side reactions. N-protection is often employed to moderate the amine's reactivity and improve selectivity.

-

Caption: Key reactivity pathways for this compound.

Part 3: Strategic Value in Drug Development

The combination of the indoline scaffold and the trifluoromethoxy group creates a building block with immense potential for addressing key challenges in drug discovery, primarily related to absorption, distribution, metabolism, and excretion (ADME) properties.

The Trifluoromethoxy Group: A Bioactive Modifier

The -OCF₃ group is significantly more than just a fluorinated analog of the methoxy group. Its unique electronic properties confer several advantages highly sought after in drug design.[3][4]

-

Enhanced Lipophilicity: The -OCF₃ group is one of the most lipophilic single substituents. This increased lipophilicity can improve a drug's ability to cross cellular membranes, potentially enhancing bioavailability and brain penetration.[3][4]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[3] Replacing a metabolically labile group (like a methoxy group, which is prone to O-dealkylation) with -OCF₃ is a proven strategy to increase a drug's half-life.

-

Electronic Modulation: As a potent electron-withdrawing group, -OCF₃ can significantly lower the pKa of nearby basic centers (like the indoline nitrogen), which can alter target binding interactions and solubility profiles.

-

Conformational Effects: The steric bulk and unique stereoelectronic properties of the -OCF₃ group can influence the preferred conformation of a molecule, potentially locking it into a more bioactive shape for receptor binding.[4]

Comparative Properties of Common Substituents

| Substituent | Hansch Lipophilicity Parameter (π) | Electronic Effect | Metabolic Stability |

| -H | 0.00 | Neutral | Variable |

| -CH₃ | +0.56 | Weakly Donating | Susceptible to Oxidation |

| -F | +0.14 | Withdrawing (Inductive) | High |

| -CF₃ | +0.88 | Strongly Withdrawing | Very High |

| -OCF₃ | +1.04 | Strongly Withdrawing | Very High |

(Data sourced from literature[3][5])

The Indoline Scaffold: A Proven Pharmacophore

The indoline structure is a cornerstone of medicinal chemistry.[1] Its rigid, bicyclic structure provides a defined three-dimensional shape for presentation of functional groups to a biological target. The nitrogen atom can act as a hydrogen bond donor or acceptor, while the aromatic ring can engage in π-stacking and hydrophobic interactions.[1] This versatility is why the indoline core is found in drugs across a wide range of therapeutic areas, from oncology to cardiovascular disease.[1][2]

By using this compound as a starting point, chemists can synthesize novel classes of compounds that leverage the established biological relevance of the indoline core while incorporating the ADME-enhancing properties of the trifluoromethoxy group. This strategy allows for the systematic optimization of lead compounds to produce drug candidates with improved efficacy, safety, and pharmacokinetic profiles.

Part 4: Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential for ensuring safety.

-

Hazard Identification: The compound is classified with the signal word "Warning". Associated hazard statements indicate that it may be:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Recommended Precautions:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[9][10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[9][10]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[10][11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, consistent with refrigerator storage conditions.[9]

-

Conclusion

This compound represents a powerful convergence of a privileged heterocyclic scaffold and a high-impact fluorine substituent. Its chemical properties—a nucleophilic nitrogen for straightforward derivatization and an activated aromatic ring for further functionalization—make it a versatile synthetic intermediate. More importantly, the trifluoromethoxy group imparts significant advantages in the context of drug design, offering a reliable tool to enhance metabolic stability and modulate lipophilicity. For scientists engaged in the synthesis of novel bioactive molecules, this compound is not merely a reagent but a strategic component for the rational design of superior therapeutics.

References

-

The Role of Trifluoromethyl Indoles in Modern Drug Discovery . Autech Industry Co., Limited. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . MDPI. [Link]

-

Tandem Reactions of Electrophilic Indoles toward Indolizines and Their Subsequent Transformations through Pd(II)-Mediated C–H Functionalization to Access Polyring-Fused N-Heterocycles . ACS Omega. [Link]

-

Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals . Organic & Biomolecular Chemistry. [Link]

-

GLOBAL PRODUCT STRATEGY SAFETY SUMMARY: 2, 6-DICHLORO-4-(TRIFLUOROMETHYL) ANILINE . Gujarat Fluorochemicals Limited. [Link]

-

Trifluoromethoxy-containing pharmaceutical drugs . ResearchGate. [Link]

-

This compound | C9H8F3NO . PubChem. [Link]

-

Design and biological activity of trifluoromethyl containing drugs . Wechem. [Link]

-

Reactivity of 3-nitroindoles with electron-rich species . ResearchGate. [Link]

-

Supporting information - General Procedure for the Methylation of Indoles . The Royal Society of Chemistry. [Link]

-

21 Chemical Reactions of Indole . YouTube. [Link]

-

Electrophilic Substitution Reactions of Indoles . ResearchGate. [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent . PMC - NIH. [Link]

-

2-methyl-6-(trifluoromethoxy)-1H-indol-1-ol . ChemSynthesis. [Link]

-

Metal-Free C–C/C–N/C–C Bond Formation Cascade for the Synthesis of (Trifluoromethyl)sulfonylated Cyclopenta[b]indolines . American Chemical Society. [Link]

-

Development and Application of Indolines in Pharmaceuticals . PMC - NIH. [Link]

-

Indole and indoline scaffolds in drug discovery . ResearchGate. [Link]

Sources

- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C9H8F3NO | CID 34175910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Indoline(496-15-1) 1H NMR spectrum [chemicalbook.com]

- 9. gfl.co.in [gfl.co.in]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 6-(Trifluoromethoxy)indoline (CAS: 959235-95-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(trifluoromethoxy)indoline, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The strategic incorporation of the trifluoromethoxy group onto the indoline scaffold imparts unique physicochemical properties that are highly desirable in modern drug discovery. This document details a validated synthetic protocol for the preparation of this compound from its corresponding indole precursor, including a step-by-step experimental procedure and a discussion of the underlying reaction mechanism. Furthermore, this guide outlines the analytical characterization of the target molecule, providing expected spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS). Safety protocols for handling the compound and its reagents are also addressed. The primary application of this compound as a key building block in the synthesis of potent dengue viral replication inhibitors is highlighted, underscoring its relevance in the development of novel antiviral therapeutics.

Introduction: The Strategic Importance of Fluorinated Indolines in Drug Discovery

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1][2] Its three-dimensional, non-planar structure can lead to improved physicochemical properties, such as increased water solubility and decreased lipophilicity, compared to its aromatic counterpart, indole.[3]

The introduction of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, is a well-established strategy to enhance the drug-like properties of bioactive molecules.[4][5] The trifluoromethoxy group is a lipophilic electron-withdrawing substituent that can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[6] The strong carbon-fluorine bonds within the -OCF₃ group increase resistance to metabolic degradation, often leading to an extended in-vivo half-life.[4]

This compound emerges as a valuable building block by combining the advantageous structural features of the indoline core with the beneficial physicochemical properties of the trifluoromethoxy group. Its utility has been demonstrated in the synthesis of potent inhibitors of dengue viral replication, highlighting its potential in the development of novel antiviral agents.[7][8]

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the reduction of the corresponding indole, 6-(trifluoromethoxy)indole. This transformation can be effectively achieved using a borane reagent in the presence of a strong acid, such as trifluoroacetic acid.

Proposed Synthetic Route

Caption: Synthetic pathway for this compound.

Experimental Protocol: Reduction of 6-(Trifluoromethoxy)indole

This protocol is based on established methods for the reduction of indole derivatives to indolines.

Materials and Reagents:

-

6-(Trifluoromethoxy)indole

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

Trifluoroacetic acid (TFA)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 6-(trifluoromethoxy)indole (1.0 eq) in anhydrous THF (approximately 0.1 M concentration).

-

Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (2.0 eq) dropwise via the dropping funnel over 10 minutes. Stir the resulting mixture at 0 °C for an additional 15 minutes.

-

Reducing Agent Addition: To the stirred solution at 0 °C, add the borane-tetrahydrofuran complex (1 M solution in THF, 1.5 eq) dropwise via the dropping funnel. A slow, controlled addition is crucial to manage any exothermic reaction.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure compound.

Mechanism of Reduction

The reduction of the indole ring to an indoline with a borane reagent in the presence of a strong acid proceeds via the formation of an indoleninium ion intermediate.

Caption: Proposed mechanism for the reduction of indole to indoline.

The strong acid, trifluoroacetic acid, protonates the C3 position of the indole ring, which is the most nucleophilic carbon, to form a resonance-stabilized indoleninium ion. This ion is then susceptible to nucleophilic attack by a hydride ion from the borane reagent at the C2 position. The resulting intermediate undergoes further reduction to yield the final indoline product.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 959235-95-1 | [2] |

| Molecular Formula | C₉H₈F₃NO | [2] |

| Molecular Weight | 203.16 g/mol | [2] |

| Appearance | Expected to be a liquid or low-melting solid | - |

| Boiling Point | 223.3 ± 40.0 °C (Predicted) | - |

| XLogP3 | 3.3 | [2] |

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃):

-

δ 7.0-7.2 ppm (m, 1H): Aromatic proton at C7.

-

δ 6.7-6.9 ppm (m, 2H): Aromatic protons at C4 and C5.

-

δ 3.6-3.8 ppm (br s, 1H): N-H proton of the indoline ring.

-

δ 3.5-3.7 ppm (t, J ≈ 8.4 Hz, 2H): Methylene protons at C2.

-

δ 3.0-3.2 ppm (t, J ≈ 8.4 Hz, 2H): Methylene protons at C3.

¹³C NMR (100 MHz, CDCl₃):

-

δ 150-152 ppm: Aromatic carbon at C7a.

-

δ 145-147 ppm (q, J ≈ 1.5 Hz): Aromatic carbon at C6, coupled to the fluorine atoms of the -OCF₃ group.

-

δ 120.5-122.5 ppm (q, J ≈ 257 Hz): Carbon of the -OCF₃ group.

-

δ 125-127 ppm: Aromatic carbon at C3a.

-

δ 123-125 ppm: Aromatic carbon at C7.

-

δ 115-117 ppm: Aromatic carbon at C5.

-

δ 110-112 ppm: Aromatic carbon at C4.

-

δ 47-49 ppm: Methylene carbon at C2.

-

δ 29-31 ppm: Methylene carbon at C3.

¹⁹F NMR (376 MHz, CDCl₃):

-

δ -58 to -60 ppm (s, 3F): A sharp singlet corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group.

Mass Spectrometry (EI):

-

m/z (%): 203 (M⁺), 174, 146.

Applications in Drug Discovery: Dengue Virus Inhibitors

This compound has been identified as a crucial intermediate in the synthesis of a series of substituted indoline derivatives that act as potent inhibitors of dengue viral replication.[7][8] In these synthetic schemes, the secondary amine of the indoline ring is typically acylated with a substituted phenylacetic acid derivative, followed by further modifications to yield the final active pharmaceutical ingredients.

Caption: General synthetic scheme for dengue inhibitors.

The trifluoromethoxy group at the 6-position of the indoline core plays a critical role in optimizing the pharmacokinetic and pharmacodynamic properties of these antiviral compounds, contributing to their high potency against all four serotypes of the dengue virus.

Safety and Handling

As with all laboratory chemicals, this compound and the reagents used in its synthesis should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Reagent Handling:

-

Trifluoroacetic Acid (TFA): Highly corrosive and toxic. Handle with extreme care, avoiding inhalation of vapors and contact with skin and eyes.

-

Borane-THF Complex: Flammable and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon).

-

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Refer to the Safety Data Sheets (SDS) for 6-(trifluoromethoxy)indole, trifluoroacetic acid, and borane-THF complex for detailed safety information.

Conclusion

This compound is a strategically important building block for the development of novel therapeutics, particularly in the field of antiviral drug discovery. Its synthesis via the reduction of 6-(trifluoromethoxy)indole is a robust and scalable process. The unique combination of the indoline scaffold and the trifluoromethoxy substituent provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates, leading to compounds with enhanced efficacy and improved pharmacokinetic profiles. This guide provides a foundational understanding of the synthesis, characterization, and application of this valuable chemical entity.

References

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Development and Application of Indolines in Pharmaceuticals.

- What is 4-(Trifluoromethoxy)aniline and its Industrial Synthesis Process? - FAQ - Guidechem.

- This compound. PubChem.

- 6-(Trifluoromethyl)indoline. ChemScene.

- US Patent US4210590A, Reduction of indole compounds to indoline compounds.

- Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal.

- Synthesis of indolines. Organic Chemistry Portal.

- One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. PMC.

- Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. PMC PubMed Central.

- 4-(Trifluoromethoxy)

- Organic Letters Ahead of Print.

- Synthesis of Isatin Derivatives Used for the Inhibition of Pro-Apotic Jurk

- US Patent Application US20200299235A1, Substituted indoline derivatives as dengue viral replication inhibitors.

- European Patent EP3630724B1, Substituted indoline derivatives as dengue viral replication inhibitors.

- 6-(Trifluoromethyl)indole. Chem-Impex.

- 6-(Trifluoromethoxy)-1H-indole. Benchchem.

- Transition-Metal-Free Access to 2-Subsituted Indolines from Indoles via Dearomative Nucleophilic Addition Using Two-Molecule Organic Photoredox C

- Substituted benzofuran. Wikipedia.

- Indole. NIST WebBook.

- 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity. Semantic Scholar.

- Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Beilstein Journals.

- On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy.

- The use of 6-(difluoromethyl)

- Preparation of trifluoromethylindoles

- Synthesis of 3‐(trifluoromethyl)indoles 6 (Isolated yields).

- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162).

- 6-(trifluoromethyl)-9H-pyrido[2,3-b]indole - Optional[1H NMR] - Chemical Shifts.

- Wiley-VCH 2008 - Supporting Inform

- Development and Application of Indolines in Pharmaceuticals. PMC - NIH.

Sources

- 1. PubChemLite - 6-(trifluoromethyl)indole (C9H6F3N) [pubchemlite.lcsb.uni.lu]

- 2. This compound | C9H8F3NO | CID 34175910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. chemscene.com [chemscene.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]

Introduction: The Significance of Fluorinated Indolines

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-(Trifluoromethoxy)indoline

Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic signature of this compound, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven insights to facilitate the structural elucidation and purity assessment of this molecule. We present a detailed analysis of predicted Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) data. Each section includes a discussion of the underlying spectroscopic principles, detailed experimental protocols for data acquisition, and predicted data summarized in tabular format. The guide is grounded in authoritative references and employs visual diagrams to clarify structural assignments and experimental workflows, ensuring a self-validating and robust framework for the characterization of this compound.

The indoline scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. The introduction of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, can profoundly alter a molecule's physicochemical and pharmacological properties. The -OCF₃ group is particularly noteworthy; it is highly lipophilic, metabolically stable, and a strong electron-withdrawing group, which can enhance membrane permeability, improve metabolic stability, and modulate receptor binding affinity.[1] this compound (C₉H₈F₃NO) serves as a critical building block for accessing more complex molecules in these research areas. Accurate and comprehensive spectroscopic characterization is therefore the foundational step for any research and development involving this compound, ensuring identity, purity, and structural integrity.

Molecular Structure and Spectroscopic Rationale

The structure of this compound combines an aromatic ring fused to a dihydropyrrole ring, with the -OCF₃ group positioned on the benzene moiety. This unique combination of an aliphatic amine, a substituted aromatic ring, and a trifluoromethoxy group gives rise to a distinct and predictable spectroscopic fingerprint.

Diagram 1: Molecular Structure of this compound

Caption: IUPAC numbering for the indoline scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments provide unambiguous structural confirmation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will show signals for the aliphatic protons on the dihydropyrrole ring and the aromatic protons on the benzene ring.

-

Aliphatic Region (C2 and C3): The protons on C2 and C3 are adjacent, forming an AA'BB' spin system. They will appear as two triplets around 3.0-3.6 ppm. The protons at C3, adjacent to the aromatic ring, are expected slightly downfield from the C2 protons, which are adjacent to the nitrogen.

-

Aromatic Region (C4, C5, C7): The aromatic protons will exhibit distinct splitting patterns. The proton at C7 will be a singlet (or a narrowly split doublet due to long-range coupling). The protons at C4 and C5 will appear as doublets, with coupling constants typical for ortho-protons (~8 Hz).

-

Amine Proton (N-H): A broad singlet corresponding to the N-H proton is expected, the chemical shift of which is highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| ~7.05 | d | ~8.0 | 1H | H-4 |

| ~6.70 | dd | ~8.0, ~2.0 | 1H | H-5 |

| ~6.65 | d | ~2.0 | 1H | H-7 |

| ~3.80 (broad s) | s | - | 1H | N-H |

| ~3.60 | t | ~8.4 | 2H | H-2 |

| ~3.05 | t | ~8.4 | 2H | H-3 |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show nine distinct carbon signals. The trifluoromethoxy group will cause the C6 signal to appear as a quartet due to ¹³C-¹⁹F coupling. The CF₃ carbon itself will also be a prominent quartet.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Quartet (J, Hz) | Assignment |

|---|---|---|

| ~150.0 | - | C-7a |

| ~145.0 | q, J ≈ 2 | C-6 |

| ~131.0 | - | C-3a |

| ~125.0 | - | C-4 |

| ~121.4 | q, J ≈ 256 | -OCF₃ |

| ~116.0 | - | C-5 |

| ~108.0 | - | C-7 |

| ~47.0 | - | C-2 |

| ~30.0 | - | C-3 |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is crucial for confirming the presence and electronic environment of the trifluoromethoxy group. A single, sharp singlet is expected. The chemical shift for an aromatic -OCF₃ group typically appears between -58 and -60 ppm relative to CFCl₃.[2][3]

Table 3: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|

| ~ -59.0 | s | 3F | -OCF₃ |

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.[4]

-

¹H NMR Acquisition:

-

Acquire the spectrum at 298 K.

-

Use a standard single-pulse experiment with a 30° pulse angle.

-

Set the spectral width to cover a range from -2 to 12 ppm.

-

Collect 16-32 scans with a relaxation delay of 2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover a range from 0 to 200 ppm.

-

Collect 1024-2048 scans with a relaxation delay of 2 seconds.

-

-

¹⁹F NMR Acquisition:

-

Acquire the spectrum with proton decoupling.

-

Set the spectral width to cover a range from -40 to -80 ppm.

-

Use CFCl₃ as an external reference (δ 0.0 ppm).[5]

-

Collect 64-128 scans.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the ¹H and ¹³C spectra to the TMS signal (0.00 ppm).

Diagram 2: NMR Spectroscopic Workflow

Caption: Standard workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound.

Predicted Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed will be the protonated molecule [M+H]⁺. The high-resolution mass measurement will confirm the elemental formula.

Table 4: Predicted High-Resolution Mass Spectrometry Data

| Ion Formula | Adduct | Calculated m/z |

|---|

| [C₉H₈F₃NO + H]⁺ | [M+H]⁺ | 204.0631 |

Electron Ionization (EI) would produce more fragmentation. Key fragments would arise from the loss of fluorine or the cleavage of the indoline ring. A prominent peak for the molecular ion (M⁺) at m/z 203.0553 would be expected.

Experimental Protocol for MS Data Acquisition

Objective: To confirm the molecular weight and elemental formula.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an ESI source.

-

Acquisition (Positive Ion Mode):

-

Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Set the capillary voltage to ~3.5 kV.

-

Acquire data in the m/z range of 50-500.

-

Use an internal calibrant to ensure high mass accuracy.

-

-

Data Analysis: Determine the accurate mass of the [M+H]⁺ peak and use software to calculate the elemental composition, comparing it to the theoretical value for C₉H₉F₃NO⁺.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method for identifying key functional groups within a molecule.

Predicted IR Spectrum

The IR spectrum of this compound will display characteristic absorption bands for the N-H bond, C-H bonds, aromatic C=C bonds, and the strong C-F and C-O bonds of the trifluoromethoxy group.

Table 5: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3400 | Medium, Sharp | N-H stretch (secondary amine)[6] |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2960-2850 | Medium | Aliphatic C-H stretch (CH₂)[7] |

| ~1610, ~1500 | Strong | Aromatic C=C stretching[6] |

| 1300-1100 | Very Strong | C-F and C-O-C stretches (-OCF₃) |

| ~820 | Strong | C-H out-of-plane bending (aromatic) |

Experimental Protocol for IR Data Acquisition

Objective: To identify characteristic functional groups.

Methodology:

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber. Identify and label the key absorption bands corresponding to the functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily related to the aromatic system.

Predicted UV-Vis Spectrum

The indole chromophore is known to exhibit characteristic absorption bands.[8][9] The presence of the trifluoromethoxy group, an auxochrome, will likely cause a slight shift in the absorption maxima.

Table 6: Predicted UV-Vis Absorption Maxima (in Ethanol)

| λ_max (nm) | Type of Transition | Chromophore |

|---|---|---|

| ~210-220 | π → π* | Benzene Ring |

| ~260-270 | π → π* | Benzene Ring |

| ~280-290 (shoulder) | π → π* | Benzene Ring |

Experimental Protocol for UV-Vis Data Acquisition

Objective: To characterize the electronic absorption properties.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. A typical concentration is around 10⁻⁴ to 10⁻⁵ M.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition:

-

Use a cuvette containing only the solvent as a reference.

-

Scan the sample from 400 nm down to 200 nm.

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) from the resulting spectrum.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unequivocal identification and characterization of this compound. The combination of NMR spectroscopy (¹H, ¹³C, and ¹⁹F), mass spectrometry, IR spectroscopy, and UV-Vis spectroscopy yields a unique fingerprint for the molecule. By following the detailed protocols and comparing experimental data to the predicted values herein, researchers can confidently verify the structure and purity of their material, a critical prerequisite for its successful application in drug discovery and materials science.

References

- Supporting Information for "Copper-Catalyzed Trifluoromethylation of Arenes and Heteroarenes with an Electrophilic Trifluoromethylating Reagent". The Royal Society of Chemistry, 2016. [URL: https://www.rsc.

- (PDF) Synthesis, Spectroscopic Characterization (FT-IR, FT-Raman and NMR) and in vitro Anticancer Activity of (E)-5-Bromo-3-((4-chloro-3-(trifluoromethyl)phenyl)imino)indolin-2-one. ResearchGate. [URL: https://www.researchgate.net/publication/343358357_Synthesis_Spectroscopic_Characterization_FT-IR_FT-Raman_and_NMR_and_in_vitro_Anticancer_Activity_of_E-5-Bromo-3-4-chloro-3-trifluoromethylphenyliminoindolin-2-one]

- Supporting Information for "Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System". The Royal Society of Chemistry, 2013. [URL: https://www.rsc.

- UV-Visible absorption spectroscopy and Z-scan analysis. IOSR Journal. [URL: http://www.iosrjournals.org/iosr-jap/papers/Vol12-issue2/Series-4/G1202044452.pdf]

- 6-(Trifluoromethoxy)-1H-indole | 467451-91-8. Benchchem. [URL: https://www.benchchem.com/product/b151609]

- 6-(Trifluoromethyl)indoline | 181513-29-1. ChemScene. [URL: https://www.chemscene.com/products/6-(Trifluoromethyl)indoline-CS-0044960.html]

- This compound | 959235-95-1. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/synthonix/sy3h3d6827df]

- 6-(trifluoromethyl)indole (C9H6F3N). PubChemLite. [URL: https://pubchemlite.org/compound/CID2777523]

- 6-(Trifluoromethyl)indoline. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/ciah987f13be]

- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162). Human Metabolome Database. [URL: https://hmdb.ca/spectra/nmr_one_d/1021]

- 19F NMR Reference Standards. University of California, Santa Barbara. [URL: https://web.chem.ucsb.edu/~feldwinn/chem116/19F_NMR_Shifts.pdf]

- This compound | C9H8F3NO | CID 34175910. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/34175910]

- 5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/5%E2%80%90Fluoro-(trifluoromethoxy)%E2%80%902%E2%80%90indolinone-derivatives-Soylu-Eter-Altan/a675d04523e1577943d6e6760b938f3219468087]

- 2-methyl-6-(trifluoromethoxy)-1H-indol-1-ol. ChemSynthesis. [URL: https://www.chemsynthesis.com/base/chemical-structure-268431.html]

- Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6619]

- Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. International Union of Crystallography. [URL: https://journals.iucr.org/e/issues/2021/09/00/ln5041/index.html]

- The use of 6-(difluoromethyl)indole to study the activation of indole by tryptophan synthase. Archives of Biochemistry and Biophysics. [URL: https://pubmed.ncbi.nlm.nih.gov/2014031/]

- On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. ARKAT USA. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/ark.5550190.p011.109/p011.109.pdf]

- 6-Trifluoromethyl Pyridoxine: Novel 19F-NMR pH Indicator for In Vivo Detection. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2755291/]

- Supporting Information for Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-10-159-S1.pdf]

- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000875). Human Metabolome Database. [URL: https://hmdb.ca/spectra/nmr_one_d/1355]

- 6-(Trifluoromethyl)indole, 97% 1 g. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/chemical-product/pdp/L17009-03/6-trifluoromethyl-indole-97]

- Fluorine NMR. University of California, Santa Barbara. [URL: https://www.chem.ucsb.edu/sites/default/files/research/documents/fluorine_nmr_0.pdf]

- 19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. [URL: https://web.chem.ucsb.edu/~nmr/guide/19f.html]

- 6-(Trifluoromethyl)indoline. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61189913.htm]

- 6-(trifluoromethyl)-9H-pyrido[2,3-b]indole - 1H NMR. Wiley Spectra Lab. [URL: https://spectrabase.com/spectrum/IubkpRq92v5]

- 6-(Trifluoromethyl)indoline | 181513-29-1. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/GB/en/product/fluorochem/f068802]

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/11/98]

- FT-IR spectrum of control indole. ResearchGate. [URL: https://www.researchgate.net/figure/FT-IR-spectrum-of-control-indole_fig5_282680613]

- FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Scialert. [URL: https://scialert.net/fulltext/?doi=ajaps.2019.1.13]

- Spectral Database Index. IRUG. [URL: https://www.irug.

- Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics. American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.2c09115]

- Mass spectrometry of simple indoles. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo01019a022]

- Indole. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C120729]

- Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. eScholarship.org. [URL: https://escholarship.org/uc/item/7vt1f45f]

Sources

- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 2. rsc.org [rsc.org]

- 3. colorado.edu [colorado.edu]

- 4. rsc.org [rsc.org]

- 5. 19F [nmr.chem.ucsb.edu]

- 6. researchgate.net [researchgate.net]

- 7. scialert.net [scialert.net]

- 8. iosrjournals.org [iosrjournals.org]

- 9. escholarship.org [escholarship.org]

An In-depth Technical Guide to the Physicochemical Characterization of 6-(Trifluoromethoxy)indoline

Abstract: 6-(Trifluoromethoxy)indoline is a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The indoline scaffold is a privileged structure in medicinal chemistry, and the trifluoromethoxy (-OCF3) group is a key bioisostere for improving metabolic stability, lipophilicity, and binding affinity. Despite its potential, comprehensive data on the physical characteristics of this compound is not widely published. This technical guide provides a framework for the systematic characterization of this compound. It consolidates known identifiers and predicted properties while focusing on robust, field-proven analytical protocols to enable researchers to verify the structure, purity, and key physical properties in their own laboratories. This document is intended for researchers, synthetic chemists, and drug development professionals who require a practical, self-validating approach to handling and characterizing this important chemical building block.

Compound Identification and Molecular Properties

This compound is a derivative of indoline, also known as 2,3-dihydro-1H-indole, featuring a trifluoromethoxy substituent at the 6th position of the benzene ring. This substitution significantly alters the electronic and lipophilic properties of the parent molecule, making it a valuable synthon for drug discovery programs.

1.1. Nomenclature and Chemical Identifiers Proper identification is the first step in any rigorous scientific investigation. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 6-(Trifluoromethoxy)-2,3-dihydro-1H-indole | PubChem[1] |

| Molecular Formula | C₉H₈F₃NO | PubChem[1] |

| PubChem CID | 34175910 | PubChem[1] |

| Synonyms | This compound | - |

1.2. Molecular Structure and Computed Properties The molecular structure consists of a fused bicyclic system: a benzene ring and a pyrrolidine ring. The trifluoromethoxy group is attached to the aromatic portion. The physicochemical properties predicted by computational models provide a baseline for experimental design.

| Property | Value | Notes |

| Molecular Weight | 203.16 g/mol | Calculated from the molecular formula. |

| XLogP3 | 3.1 | A measure of lipophilicity; indicates good potential for membrane permeability. |

| Hydrogen Bond Donors | 1 | The N-H group of the indoline ring. |

| Hydrogen Bond Acceptors | 2 | The nitrogen atom and the oxygen atom. |

Physical and Chemical Properties

| Property | Expected Value/Characteristic | Rationale / Comparative Compound |

| Physical State | Colorless to pale yellow oil or low-melting solid | Indoline is a liquid; related substituted indolines are often solids. |

| Melting Point | Data not available | Expected to be higher than indoline (-21 °C) due to increased molecular weight and polarity. |

| Boiling Point | Data not available | Expected to be significantly higher than indoline (220-221 °C) due to the trifluoromethoxy group. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH, DMSO). Poorly soluble in water. | The lipophilic aromatic ring and -OCF3 group dominate the molecule's character. |

| Chemical Stability | Stable under standard conditions. Sensitive to strong oxidizing agents. | The indoline nucleus can be oxidized to the corresponding indole. |

Analytical Characterization Workflow

For a compound with limited published data, a multi-technique approach is essential for unambiguous confirmation of its identity and purity. The following workflow outlines a logical sequence of experiments.

Caption: Standard workflow for the physicochemical characterization of a novel or sparsely documented chemical entity.

Protocol 1: Structural Confirmation by NMR Spectroscopy

Causality: NMR is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for full structural validation.

Methodology:

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.

-

¹H NMR Acquisition: Acquire a proton spectrum. Expected signals include:

-

Aromatic Region (δ 6.5-7.5 ppm): Three signals corresponding to the protons on the substituted benzene ring. Their splitting patterns (e.g., doublet, singlet, doublet of doublets) will confirm the 1,2,4-substitution pattern.

-

Aliphatic Region (δ 2.9-3.7 ppm): Two signals, likely triplets, corresponding to the two methylene (-CH₂) groups of the pyrrolidine ring at positions 2 and 3.[2]

-

Amine Proton (variable): A broad singlet for the N-H proton. Its chemical shift can vary and it may exchange with D₂O.

-

-

¹⁹F NMR Acquisition: Acquire a fluorine spectrum.

-

Expected Signal: A sharp singlet between δ -56 to -60 ppm, characteristic of the -OCF₃ group. The absence of coupling confirms it is not directly attached to a proton-bearing carbon.

-

-

¹³C NMR Acquisition: Acquire a carbon spectrum (proton-decoupled).

-

Expected Signals: Nine distinct signals are expected: four for the aliphatic and aromatic carbons bearing protons, and five quaternary carbons (including the two carbons of the ring junction, the carbon attached to the nitrogen, the carbon attached to the -OCF₃ group, and the carbon of the -OCF₃ group itself, which will appear as a quartet due to coupling with fluorine).

-

Protocol 2: Molecular Weight Verification by Mass Spectrometry

Causality: Mass spectrometry provides the exact mass of the molecule, confirming its elemental composition. It serves as a crucial, orthogonal validation to NMR data.

Methodology:

-

Technique Selection: Electrospray Ionization (ESI) coupled with a high-resolution mass spectrometer (e.g., TOF or Orbitrap) is ideal.

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Infuse the sample into the mass spectrometer and acquire data in positive ion mode.

-

Data Analysis:

-

Primary Ion: Look for the protonated molecular ion, [M+H]⁺, at an m/z corresponding to the molecular weight plus the mass of a proton (203.16 + 1.007 = 204.167).

-

High-Resolution Mass: The exact mass measurement should be within 5 ppm of the theoretical calculated mass for the formula C₉H₉F₃NO⁺.

-

Protocol 3: Purity Determination by HPLC

Causality: Chromatographic methods are essential for separating the target compound from any impurities, such as starting materials, byproducts, or degradation products. This protocol establishes a quantitative measure of purity.

Methodology:

-

System Setup:

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a standard starting point.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both typically containing 0.1% formic acid or trifluoroacetic acid to improve peak shape. A typical gradient might run from 10% B to 95% B over 15 minutes.

-

Detector: A UV-Vis detector set to a wavelength where the indole chromophore absorbs, typically around 254 nm or 280 nm.

-

-

Sample Preparation: Prepare a sample solution of known concentration (e.g., 1 mg/mL) in the mobile phase.

-

Analysis: Inject a small volume (e.g., 5-10 µL) and record the chromatogram.

-

Purity Calculation: The purity is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. A purity level of ≥95% is common for research-grade chemicals.[3]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds, such as 4-(Trifluoromethoxy)aniline, provides a strong basis for safe handling procedures.[4]

4.1. Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat. Ensure an emergency eyewash station and safety shower are readily accessible.[4]

4.2. Handling

-

Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.[4]

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from heat, sparks, and open flames.

-

Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4]

4.3. Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

For long-term stability, storage at refrigerated temperatures (-20°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended, especially if the material is of high purity.[3]

Conclusion

This compound is a promising building block for modern chemical research. While publicly available data on its physical properties is sparse, this guide provides a comprehensive framework for its rigorous characterization. By employing a combination of NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight confirmation, and HPLC for purity assessment, researchers can proceed with confidence in the quality and identity of this valuable reagent. Adherence to the described safety and handling protocols, derived from analogous compounds, will ensure its safe and effective use in the laboratory.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 34175910, this compound. Retrieved January 10, 2026, from [Link]

-

ChemSynthesis. (n.d.). 2-methyl-6-(trifluoromethoxy)-1H-indol-1-ol. Retrieved January 10, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for an article. Retrieved January 10, 2026, from [Link]

-

PubChemLite. (n.d.). 6-(trifluoromethyl)indole (C9H6F3N). Retrieved January 10, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indolines. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 3‐(trifluoromethyl)indoles. Retrieved January 10, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76659, 6-Methoxy-1H-indole. Retrieved January 10, 2026, from [Link]

-

Wiley-VCH. (n.d.). 6-(trifluoromethyl)-9H-pyrido[2,3-b]indole 1H NMR. Retrieved January 10, 2026, from [Link]

-

Semantic Scholar. (n.d.). 5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity. Retrieved January 10, 2026, from [Link]

-

ACS Publications. (n.d.). Organic Letters Ahead of Print. Retrieved January 10, 2026, from [Link]

-

ACS Publications. (n.d.). Mass spectrometry of simple indoles. Retrieved January 10, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Indole in NIST WebBook. Retrieved January 10, 2026, from [Link]

-

eScholarship.org. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. Retrieved January 10, 2026, from [Link]

Sources

The Solubility Profile of 6-(Trifluoromethoxy)indoline: A Technical Guide for Drug Development Professionals

Introduction: The Significance of Solubility in Preclinical Development

The strategic incorporation of fluorine-containing moieties, such as the trifluoromethoxy group (-OCF3), has become a cornerstone of contemporary drug design.[1][2] This functional group imparts a unique combination of properties, including enhanced metabolic stability and increased lipophilicity, which can significantly improve a drug candidate's pharmacokinetic profile.[1][3] Understanding the solubility of 6-(Trifluoromethoxy)indoline is therefore a crucial first step in harnessing its potential for the synthesis of novel therapeutics.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" serves as a fundamental tenet in predicting solubility. This concept posits that a solute will more readily dissolve in a solvent that has similar polarity and intermolecular force characteristics. The structure of this compound, featuring a polar indoline core and a highly lipophilic trifluoromethoxy group, suggests a nuanced solubility profile.

The trifluoromethoxy group is a potent electron-withdrawing group and is considered one of the most lipophilic substituents in medicinal chemistry.[1][3] Its presence is expected to significantly enhance the solubility of the parent indoline scaffold in non-polar and moderately polar organic solvents.[1] The oxygen atom in the trifluoromethoxy group can act as a hydrogen bond acceptor, albeit a weak one, which may contribute to solubility in some polar aprotic solvents.[3]

Conversely, the indoline portion of the molecule contains a secondary amine, which can act as both a hydrogen bond donor and acceptor. This feature suggests potential solubility in polar protic solvents. However, the overall lipophilicity endowed by the trifluoromethoxy group may limit extensive solubility in highly polar, aqueous environments.

Predicted Solubility Profile of this compound

Based on the theoretical principles outlined above, a qualitative prediction of the solubility of this compound in common organic solvents can be formulated. This table serves as a practical guide for solvent selection in synthesis, purification, and formulation development.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | The high polarity and hydrogen bond accepting capability of DMSO should effectively solvate the polar indoline moiety, while the lipophilic trifluoromethoxy group will readily interact with the organic nature of the solvent. |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a highly polar aprotic solvent that can engage in strong dipole-dipole interactions and act as a hydrogen bond acceptor, facilitating the dissolution of this compound. | |

| Acetonitrile (ACN) | Moderate | Acetonitrile's polarity and ability to accept hydrogen bonds suggest it will be a reasonably good solvent. | |

| Polar Protic | Methanol (MeOH) | Moderate | Methanol can act as both a hydrogen bond donor and acceptor, interacting with the indoline nitrogen. The overall lipophilicity of the molecule may prevent very high solubility. |

| Ethanol (EtOH) | Moderate | Similar to methanol, but its slightly lower polarity may result in comparable or slightly reduced solubility. | |

| Non-Polar | Dichloromethane (DCM) | Moderate to High | The significant lipophilicity imparted by the trifluoromethoxy group suggests good solubility in this moderately polar, non-protic solvent. |

| Toluene | Low to Moderate | The aromatic nature of toluene can interact with the indole ring system through π-stacking, but the difference in polarity may limit high solubility. | |

| Hexanes | Low | As a highly non-polar aliphatic solvent, hexanes are unlikely to effectively solvate the more polar indoline portion of the molecule, leading to poor solubility. |

Note: This table presents a qualitative prediction. It is imperative for researchers to perform experimental verification to obtain accurate, quantitative solubility data.

Experimental Determination of Solubility: A Step-by-Step Guide

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[4]

Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps in the experimental determination of solubility using the shake-flask method.

Detailed Protocol

1. Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to ±0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and solvent-compatible syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated volumetric flasks and pipettes

-

A validated analytical instrument for quantification (e.g., HPLC-UV, UPLC-MS)

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately dispense a known volume of each organic solvent into the respective vials.

-

-

Equilibration:

-

Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate, but this should be experimentally verified by sampling at different time points until the concentration in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the excess solid to settle.

-

Centrifuge the vials to ensure complete sedimentation of the undissolved compound.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of accurate dilutions of the filtered supernatant using the same solvent.

-

Analyze the diluted samples using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the saturated solution by interpolating the analytical response of the diluted samples against the calibration curve.

-

Calculate the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Data Validation and Trustworthiness

To ensure the integrity of the generated solubility data, the following self-validating system should be implemented:

-

Purity of Materials: The purity of both the this compound and the organic solvents should be confirmed prior to the experiment.

-

Equilibrium Confirmation: The time to reach equilibrium should be established by analyzing samples at multiple time points.

-

Method Validation: The analytical method used for quantification must be validated for linearity, accuracy, precision, and specificity.

-

Temperature Control: The temperature of the experiment must be strictly controlled and monitored throughout the equilibration period.

-

Replicates: All experiments should be performed in triplicate to assess the reproducibility of the results.

Conclusion

While direct, quantitative solubility data for this compound is not currently prevalent in scientific literature, a strong predictive understanding can be derived from the known physicochemical effects of the trifluoromethoxy group. This guide provides a robust theoretical framework for anticipating its solubility behavior in a variety of organic solvents. Furthermore, the detailed experimental protocol for the shake-flask method empowers researchers to generate high-quality, reliable solubility data in their own laboratories. Such data is indispensable for the rational design of synthetic routes, the development of effective purification strategies, and the formulation of novel drug candidates based on this promising chemical scaffold.

References

- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research.

- Beier, P. et al. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.

- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Scribd. Procedure For Determining Solubility of Organic Compounds | PDF.

- National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review.

- Unknown. Experiment: Solubility of Organic & Inorganic Compounds.

- CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves.

- Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? - YouTube.

- ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF.

- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- ChemScene. 6-(Trifluoromethyl)indoline.

- Muller, N. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences. 1986;75(10):987-91.

- Chem-Impex. 6-(Trifluoromethyl)indole.

Sources

Introduction: The Strategic Value of 6-(Trifluoromethoxy)indoline in Modern Drug Discovery

An In-Depth Technical Guide to the Commercial Availability and Application of 6-(Trifluoromethoxy)indoline

For Researchers, Scientists, and Drug Development Professionals

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and clinically approved pharmaceuticals. Its unique three-dimensional, non-coplanar structure enhances aqueous solubility and provides distinct vectors for substituent placement compared to its aromatic counterpart, indole.[1] When functionalized with a trifluoromethoxy (-OCF₃) group, the resulting molecule, this compound, becomes a highly valuable building block for drug discovery programs.

The -OCF₃ group is a powerful modulator of physicochemical properties. It is strongly electron-withdrawing and is considered one of the most lipophilic substituents, a combination that can significantly improve a compound's metabolic stability, membrane permeability, and overall pharmacokinetic profile.[2][3][4][5] Unlike the more common trifluoromethyl (-CF₃) group, the trifluoromethoxy moiety's oxygen atom can engage in nuanced electronic interactions, offering a unique tool for fine-tuning a drug candidate's properties.[4] This guide provides a comprehensive overview of the commercial availability, synthesis, and practical application of this compound for professionals in the field.

Physicochemical and Structural Properties

This compound is a substituted dihydroindole. Its core properties are summarized below, providing essential data for experimental design and characterization.

| Property | Data | Source(s) |

| CAS Number | 959235-95-1 | [6] |

| Molecular Formula | C₉H₈F₃NO | [6][7] |

| Molecular Weight | 203.16 g/mol | [6] |

| Appearance | Expected to be a liquid or low-melting solid | General Knowledge |

| Storage Conditions | Sealed in dry, Room Temperature | [6] |

| SMILES | O(C(F)(F)F)c1ccc2NCCc2c1 | [7] |

Commercial Availability and Procurement

This compound is available from specialized chemical suppliers catering to the research and development sector. Procurement of this reagent is straightforward, though it is not as commonly stocked as simpler indolines.

| Supplier | Catalog Number | Purity | Available Quantities | Link |

| Sunway Pharm Ltd. | CB76919 | 97% | 100mg, 250mg, 1g, 5g, 10g, 25g | [6] |

Note: Availability and pricing are subject to change. Researchers should verify with the supplier.

Synthesis and Mechanistic Rationale

While direct synthesis protocols for this compound are not widely published in top-tier journals, a robust synthetic route can be designed based on established methodologies for indoline synthesis.[1] A common and effective approach involves the reductive cyclization of a suitable nitro- or cyano-substituted phenethyl precursor.

A plausible and efficient pathway starts from the commercially available 2-bromo-1-nitro-4-(trifluoromethoxy)benzene. This route involves a Heck or Sonogashira coupling to introduce a two-carbon unit, followed by reduction of both the nitro group and the newly introduced double or triple bond, which drives the final cyclization.

Diagram: Proposed Synthetic Workflow for this compound

Caption: Proposed two-step synthesis of this compound.

Causality Behind Experimental Choices:

-

Palladium Catalysis (Step 1): Palladium catalysts are exceptionally efficient for forming carbon-carbon bonds between aryl halides and alkenes (Heck reaction) or boronic acids (Suzuki coupling). This provides a reliable method for constructing the required phenethyl backbone.

-

Catalytic Hydrogenation (Step 2): Using a catalyst like Palladium on Carbon (Pd/C) or Platinum dioxide (PtO₂) with hydrogen gas is a classic and highly effective method for simultaneously reducing an aromatic nitro group to an amine and a styrene double bond to a single bond. The resulting 2-amino-phenethylamine intermediate spontaneously cyclizes under these conditions to form the stable indoline ring. This one-pot reduction and cyclization is highly efficient.

Applications in Drug Development

The primary application of this compound is as an advanced intermediate in the synthesis of complex drug candidates. The indoline nitrogen serves as a key handle for further functionalization.

-

Scaffold for Bioactive Molecules: The indoline core can be elaborated through N-alkylation, N-arylation, or acylation to introduce pharmacophores that interact with specific biological targets.

-

Modulation of ADME Properties: The trifluoromethoxy group imparts high metabolic stability due to the strength of the C-F bonds.[2] Its lipophilicity helps modulate the overall logP of the final compound, which is critical for optimizing membrane permeability and bioavailability.[4][5]

-

Vector for Target Engagement: The substituent at the 6-position projects into a specific region of space, which can be exploited for binding to target proteins. The indoline's puckered ring provides a three-dimensional structure that can fit into complex binding pockets more effectively than a flat aromatic ring.[1]

Sources

- 1. Indoline synthesis [organic-chemistry.org]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound - CAS:959235-95-1 - Sunway Pharm Ltd [3wpharm.com]

- 7. This compound | C9H8F3NO | CID 34175910 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Synthesis and Supply of 6-(Trifluoromethoxy)indoline: A Technical Guide for Researchers

For Immediate Release

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine-containing moieties has become a cornerstone for enhancing the pharmacological properties of lead compounds. Among the vast array of fluorinated building blocks, 6-(trifluoromethoxy)indoline stands out as a critical intermediate, offering a unique combination of structural rigidity and favorable physicochemical attributes. This in-depth technical guide serves as a vital resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of reputable suppliers, quality control considerations, and the scientific context for the application of this valuable compound.

The Strategic Advantage of the Trifluoromethoxy Group in Drug Design